molecular formula C4H11Cl2N B1530853 3-Chloro-2-methylpropan-1-amine hydrochloride CAS No. 96989-37-6

3-Chloro-2-methylpropan-1-amine hydrochloride

Cat. No. B1530853
CAS RN: 96989-37-6
M. Wt: 144.04 g/mol
InChI Key: ITTYYDPHCKDOMF-UHFFFAOYSA-N
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Description

“3-Chloro-2-methylpropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 97145-88-5 . It has a molecular weight of 144.04 and its IUPAC name is 3-chloro-N-methyl-1-propanamine hydrochloride . It appears as a white to yellow crystal or powder .


Molecular Structure Analysis

The InChI code for “3-Chloro-2-methylpropan-1-amine hydrochloride” is 1S/C4H10ClN.ClH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H . This indicates the presence of 4 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, and 2 chlorine atoms in the molecule .


Physical And Chemical Properties Analysis

“3-Chloro-2-methylpropan-1-amine hydrochloride” is a white to yellow crystal or powder . It has a molecular weight of 144.04 and a molecular formula of C4H11Cl2N . The compound is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

Research has explored the use of compounds with structural similarities to "3-Chloro-2-methylpropan-1-amine hydrochloride" as corrosion inhibitors. For example, Schiff base compounds containing various donor atoms have been investigated for their protective properties against mild steel corrosion in acidic environments. These studies reveal that introducing heteroatoms into the compound's structure can significantly enhance its efficiency as a corrosion inhibitor (Leçe, Emregül, & Atakol, 2008).

Optical Detection and Sensor Applications

Chlorophyll derivatives have been modified to react with amines, producing hemiaminal-type adducts with blue-shifted absorption bands. This property is utilized for the optical detection of various amines, demonstrating the potential of such compounds in sensor technologies and environmental monitoring (Tamiaki et al., 2013).

Drug Synthesis and Pharmaceutical Research

Compounds related to "3-Chloro-2-methylpropan-1-amine hydrochloride" have been synthesized for applications in drug development and pharmacological studies. The synthesis of labeled oxazaphosphorines, for example, highlights the role of such amines in creating derivatives of cyclophosphamide and ifosfamide for MS studies, which could be instrumental in the development of new cancer therapies (Springer, Colvin, & Ludeman, 2007).

CO2 Capture Technologies

Amines, including those structurally related to "3-Chloro-2-methylpropan-1-amine hydrochloride," are pivotal in CO2 capture technologies. Studies comparing different amine-based solvents, such as 2-amino-2-methylpropanol (AMP), have shown their potential in reducing the energy requirements and solvent consumption in CO2-capture units, making them valuable in efforts to combat climate change (Hüser, Schmitz, & Kenig, 2017).

Material Science and Nanotechnology

The functionalization of surfaces with aminosilanes, including compounds related to "3-Chloro-2-methylpropan-1-amine hydrochloride," plays a critical role in materials science and nanotechnology. Research addressing the loss of surface functionality derived from aminosilanes in aqueous media has led to better understanding and improved methods for creating hydrolytically stable amine-functionalized surfaces, essential for various applications in this field (Smith & Chen, 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN.ClH/c1-4(2-5)3-6;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTYYDPHCKDOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylpropan-1-amine hydrochloride

CAS RN

96989-37-6
Record name 3-chloro-2-methylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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